1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea is a complex organic compound characterized by its unique molecular structure, which includes a benzothiazole ring fused to a phenyl group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea typically involves multiple steps, starting with the formation of the benzothiazole core. One common approach is the reaction of 2-aminobenzothiazole with an appropriate isocyanate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions, and the use of a suitable solvent such as dichloromethane or toluene is common.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry techniques to enhance efficiency and scalability. The use of automated systems for the precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, purification methods such as recrystallization or column chromatography are employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with altered electronic properties.
Reduction: Reduction reactions can be used to modify the compound's structure and reactivity.
Substitution: Substitution reactions at different positions on the benzothiazole ring can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong bases or nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, each with distinct chemical and physical properties.
Scientific Research Applications
1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea has found applications in several scientific fields:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It serves as a probe in biological studies to investigate cellular processes and molecular interactions.
Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections.
Industry: Its unique properties make it valuable in the development of advanced materials and coatings.
Mechanism of Action
The mechanism by which 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
1-(4-Methyl-1,3-benzothiazol-2-yl)urea: A structurally related compound with a methyl group at the 4-position of the benzothiazole ring.
N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)acetamide: Another related compound with a tetrahydrobenzothiazole core.
Uniqueness: 1-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea stands out due to its unique combination of functional groups and its potential for diverse applications. Its ability to undergo various chemical reactions and its biological activity make it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)phenyl]-3-(2,6-difluorophenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13F2N3OS/c21-14-4-3-5-15(22)18(14)25-20(26)23-13-10-8-12(9-11-13)19-24-16-6-1-2-7-17(16)27-19/h1-11H,(H2,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTPXUZSVNOEECY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)NC4=C(C=CC=C4F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.